molecular formula C31H39N5O7 B11062040 1'-[1-(1-Adamantyl)ethyl]-9-morpholin-4-YL-8-nitro-1,2,4,4A-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-A]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione

1'-[1-(1-Adamantyl)ethyl]-9-morpholin-4-YL-8-nitro-1,2,4,4A-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-A]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione

Cat. No.: B11062040
M. Wt: 593.7 g/mol
InChI Key: LGFPKEPPOVZXMQ-UHFFFAOYSA-N
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Description

1’-[1-(1-Adamantyl)ethyl]-9-morpholin-4-YL-8-nitro-1,2,4,4A-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-A]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the adamantyl group, morpholine ring, and nitro group in its structure makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1’-[1-(1-Adamantyl)ethyl]-9-morpholin-4-YL-8-nitro-1,2,4,4A-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-A]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas, palladium catalysts, and strong acids or bases. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amine derivatives, substituted spiro compounds, and modified quinoline derivatives .

Scientific Research Applications

1’-[1-(1-Adamantyl)ethyl]-9-morpholin-4-YL-8-nitro-1,2,4,4A-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-A]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1’-[1-(1-Adamantyl)ethyl]-9-morpholin-4-YL-8-nitro-1,2,4,4A-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-A]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-[1-(1-Adamantyl)ethyl]-9-morpholin-4-YL-8-nitro-1,2,4,4A-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-A]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is unique due to its complex spiro structure, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C31H39N5O7

Molecular Weight

593.7 g/mol

IUPAC Name

1-[1-(1-adamantyl)ethyl]-9'-morpholin-4-yl-8'-nitrospiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione

InChI

InChI=1S/C31H39N5O7/c1-18(30-13-19-8-20(14-30)10-21(9-19)15-30)35-28(38)31(27(37)32-29(35)39)16-22-11-25(36(40)41)24(33-2-5-42-6-3-33)12-23(22)34-4-7-43-17-26(31)34/h11-12,18-21,26H,2-10,13-17H2,1H3,(H,32,37,39)

InChI Key

LGFPKEPPOVZXMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)N4C(=O)C5(CC6=CC(=C(C=C6N7C5COCC7)N8CCOCC8)[N+](=O)[O-])C(=O)NC4=O

Origin of Product

United States

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